Pyrazolidine Derivatives Exhibit Potent, Selective MurB Inhibition Not Observed with Pyrazolines
A series of pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones were synthesized and found to be potent inhibitors of Escherichia coli MurB, an essential enzyme in peptidoglycan biosynthesis [1]. This specific mechanism of action is not a typical feature of the more common pyrazoline derivatives, which often target other pathways. The 5-hydroxy-1H-pyrazol-3(2H)-one derivatives demonstrated low micromolar IC50 values against the isolated E. coli MurB enzyme and submicromolar MIC values against several Gram-positive pathogens [1]. Importantly, these compounds did not show activity against Candida albicans, a marker for eukaryotic toxicity, suggesting a selective antibacterial mechanism [1].
| Evidence Dimension | Antibacterial activity and mechanism |
|---|---|
| Target Compound Data | MIC values: submicromolar against S. aureus, E. faecalis, S. pneumoniae, and an E. coli imp strain; no activity against C. albicans. IC50 values low micromolar against E. coli MurB [1]. |
| Comparator Or Baseline | Pyrazoline derivatives (general class) - mechanisms often less well-defined for this specific target; typical antibacterial activity is variable. |
| Quantified Difference | Pyrazolidine derivatives demonstrate a defined, validated mechanism (MurB inhibition) with submicromolar MICs and low eukaryotic toxicity; Pyrazolines are not generally characterized by this specific, potent MurB inhibition profile. |
| Conditions | In vitro enzyme assay (E. coli MurB) and MIC determination against various bacterial strains (S. aureus GC 1131, E. faecalis GC 2242, S. pneumoniae GC 1894, E. coli GC 4560 imp) [1]. |
Why This Matters
For antibacterial drug discovery programs targeting the peptidoglycan pathway, a pyrazolidine scaffold offers a validated starting point for MurB inhibition with demonstrated selectivity over eukaryotic cells.
- [1] Gilbert, A. M., et al. (2006). Pyrazolidine-3,5-diones and 5-hydroxy-1H-pyrazol-3(2H)-ones, inhibitors of UDP-N-acetylenolpyruvyl glucosamine reductase. Journal of Medicinal Chemistry, 49(20), 6027-6036. View Source
